4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid
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Overview
Description
4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a triazole ring, a benzoic acid moiety, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 can produce alcohols or amines.
Scientific Research Applications
4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with various molecular targets and pathways. The triazole ring and other functional groups in the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities with 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its derivatives have similar triazole rings and exhibit comparable chemical properties.
Uniqueness
What sets 4-[(E)-({2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the benzoic acid moiety allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C24H19N5O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[(E)-[[2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H19N5O3S/c30-21(26-25-15-17-11-13-19(14-12-17)23(31)32)16-33-24-28-27-22(18-7-3-1-4-8-18)29(24)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)(H,31,32)/b25-15+ |
InChI Key |
NEIXPMLTFKDTRB-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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